Acid fuchsin calcium salt certified

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acid fuchsin calcium salt is a certified dye used in various biological stains . It is used in Altmann’s mitochondrial stain, Mallory’s connective tissue stain, and Van Gieson connective tissue stain . The dye content is typically greater than or equal to 60% .

Molecular Structure Analysis

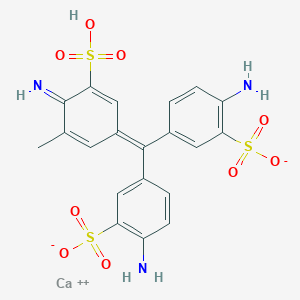

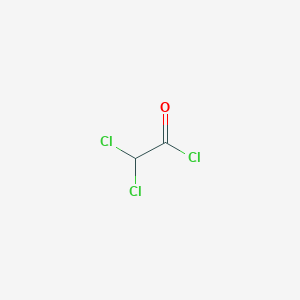

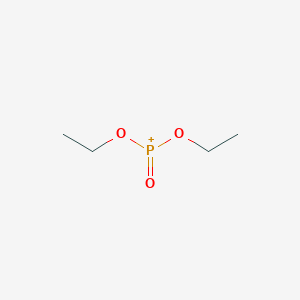

The linear formula for Acid fuchsin calcium salt is C20H17N3O9S3Ca . It has a molecular weight of 579.64 .Physical And Chemical Properties Analysis

Acid fuchsin calcium salt is a powder or crystal form . It has a dye content of ≥60% . The maximum wavelength (λmax) is 545 nm . It’s stored at room temperature .Scientific Research Applications

Histological Staining

Acid Fuchsin calcium salt is extensively used in histology for staining tissues. It is a component of the Masson’s trichrome stain, which is utilized to differentiate between muscle and collagen in tissue sections . This staining technique is crucial for identifying the intricate details of tissue architecture and is widely employed in the study of connective tissues.

Hematology

In the field of hematology, Acid Fuchsin calcium salt is employed in the Ehrlich-Biondi triacid procedure for blood smears . This staining method is instrumental in the visualization of blood cell components, aiding in the diagnosis of various blood disorders.

Diagnostic Assays

Acid Fuchsin calcium salt is used in diagnostic assay manufacturing due to its staining properties. It is particularly useful in the histopathological polychrome of Pianese, which is a complex staining procedure for identifying different elements within a tissue sample .

Water Flow Tracking in Plants

One of the more unique applications of Acid Fuchsin calcium salt is in botany, where it is used to track water flow within plants. This application is significant for studying plant physiology and understanding the mechanisms of water transport through plant tissues .

Fluorescent Staining of Latent Fingerprints

In forensic science, Acid Fuchsin calcium salt is applied in the fluorescent staining of latent fingerprints. This allows for the enhancement of fingerprint visibility, which is crucial for criminal investigations .

Microscopy

For microscopy, Acid Fuchsin calcium salt is used for staining in botanical and histological preparations. Its ability to change from red to colorless at a pH of 12-14 makes it a valuable tool for researchers in visualizing microscopic structures .

Adsorption Studies

Acid Fuchsin calcium salt is also studied for its adsorption properties. Research has been conducted on its high adsorption performance and the mechanisms involved, using hydroxyapatite prepared from fish scales. This has implications for environmental science, particularly in the removal of dye pollutants from water .

Yeast Growth Medium

In microbiology, Acid Fuchsin calcium salt is added to agar growth mediums for yeasts. This aids in the differentiation and identification of yeast species, which is important for both research and industrial fermentation processes .

Mechanism of Action

Target of Action

Acid Fuchsin Calcium Salt, also known as Acid Magenta, Acid Rubin, Fuchsin S, SS, SS, ST, or SIII, Rubin S , is primarily used as a biological stain in various histological and microscopic applications . It targets specific structures within cells, particularly in histopathological preparations, where it is used to highlight certain components such as collagen fibers and smooth muscle .

Mode of Action

It is known that the dye binds to these cellular components, enabling them to be visualized under a microscope . The staining intensity of Acid Fuchsin Calcium Salt qualitatively correlates with the abundance of the targeted structures .

Biochemical Pathways

The staining process can reveal changes in these molecules, providing insights into cellular processes and structures .

Result of Action

The primary result of Acid Fuchsin Calcium Salt’s action is the staining of specific cellular structures, allowing for their visualization under a microscope . This can provide valuable information about the structure and function of these components, contributing to our understanding of cellular biology and pathology .

Action Environment

The action of Acid Fuchsin Calcium Salt can be influenced by environmental factors such as pH. For instance, at pH levels of 12-14, Acid Fuchsin changes from red to colorless . This property can be leveraged in certain staining protocols to differentiate between different types of tissues or cellular structures .

Safety and Hazards

Acid fuchsin calcium salt is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name |

calcium;2-amino-5-[(4-amino-3-sulfonatophenyl)-(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSOAESJQVWXBZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17CaN3O9S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50924469 |

Source

|

| Record name | Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid Fuchsin calcium salt | |

CAS RN |

123334-10-1 |

Source

|

| Record name | Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)

![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)